molecular formula C21H24N4O2 B10916914 [1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone

[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone

Cat. No.: B10916914
M. Wt: 364.4 g/mol
InChI Key: RFGFFSOJHHFHMA-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step reactions starting from readily available precursors. One common approach includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic conditions.

    Cyclization to form the pyrazolopyridine core: This step often involves the use of strong acids or bases to facilitate the cyclization process.

    Functionalization of the core structure: Introduction of the ethyl, methyl, and morpholino groups is carried out through various substitution reactions, often using reagents like alkyl halides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically employing reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for alkylation, and amines for amination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications are being explored in the field of medicine. Its ability to modulate biological pathways suggests it could be developed into a drug for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and thereby influencing cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting certain kinases and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Indole derivatives: Known for their wide range of biological activities, indole derivatives are structurally similar and often used in medicinal chemistry.

    Benzimidazole derivatives: These compounds also feature a fused ring system and are studied for their therapeutic potential.

Uniqueness

The uniqueness of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

[1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H24N4O2/c1-4-25-20-19(15(3)23-25)17(21(26)24-9-11-27-12-10-24)13-18(22-20)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3

InChI Key

RFGFFSOJHHFHMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N4CCOCC4

Origin of Product

United States

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